molecular formula C15H18N4O3 B12234140 3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12234140
M. Wt: 302.33 g/mol
InChI Key: FMHNLVPHHYIJFO-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine ring substituted with a methoxy group linked to a pyrrolidine ring, which is further connected to a methyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the attachment of the oxazole moiety. The reactions often require specific catalysts and conditions, such as the use of copper (I) or ruthenium (II) catalysts for cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper (I), ruthenium (II), palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C15H18N4O3/c1-10-3-4-14(17-16-10)21-9-12-5-6-19(8-12)15(20)13-7-11(2)22-18-13/h3-4,7,12H,5-6,8-9H2,1-2H3

InChI Key

FMHNLVPHHYIJFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NOC(=C3)C

Origin of Product

United States

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